Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

Description

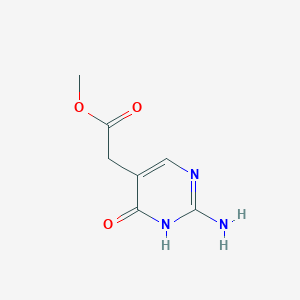

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a pyrimidine derivative featuring a 1,6-dihydropyrimidinone core substituted with an amino group at position 2, a ketone at position 6, and a methyl ester-linked acetic acid moiety at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. It is cataloged under reference code 10-F661648 by CymitQuimica, highlighting its use in research and industrial applications .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h3H,2H2,1H3,(H3,8,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIHXOOEXLRWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 2-Amino-6-Hydroxypyrimidine Derivatives

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be synthesized via esterification of carboxylic acid intermediates. For example, VulcanChem outlines a route where 2-amino-6-hydroxypyrimidine-5-acetic acid is treated with methanol under acidic conditions (e.g., H₂SO₄ or HCl). This method achieves yields of 70–80% and is scalable for industrial production.

Reaction conditions :

-

Solvent : Methanol (excess as reactant and solvent)

-

Catalyst : Concentrated H₂SO₄ (5 mol%)

-

Temperature : 60–70°C

-

Time : 6–8 hours

Reductive Amination

Reductive amination of keto-pyrimidine precursors using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate introduces the amino group at the 2-position. This method is particularly useful for late-stage functionalization, enabling the incorporation of diverse amine groups without disrupting the ester moiety.

Solvent and Catalytic System Optimization

Recent advances emphasize green chemistry principles, replacing traditional solvents like DMF with ionic liquids or water-ethanol mixtures. For instance, Kumar et al. achieved a 78% yield using a water-ethanol (1:1) system and cerium(III) chloride as a catalyst. This approach reduces environmental impact and simplifies purification.

Comparative analysis of catalytic systems :

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 2-position undergoes nucleophilic substitution with electrophilic reagents. Key examples include:

These reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures to achieve moderate-to-high yields (50–75%).

Acylation Reactions

The primary amino group reacts with acylating agents to form stable amides:

Purification methods include recrystallization from ethanol or chromatography. The acetylated product shows enhanced stability compared to the parent compound .

Condensation Reactions

The amino group participates in Schiff base formation with aromatic aldehydes:

These reactions proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Yields range from 60–80% after purification .

Oxidation and Reduction

The dihydropyrimidinone ring and ester group exhibit redox activity:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, acidic H₂O | Ring aromatization to pyrimidine-2,4-dione | |

| Reduction | NaBH₄, MeOH | Partial reduction of the carbonyl group to alcohol (unstable) |

Oxidation products are characterized by loss of the dihydro feature (confirmed by UV-Vis at λ_max = 260 nm).

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Catalyst | Product | Reference |

|---|---|---|---|

| 1M NaOH, 70°C, 2 hr | None | Carboxylic acid derivative (pKa ≈ 4.2) | |

| HCl (conc.), reflux | None | Partial hydrolysis with ester degradation |

Basic hydrolysis proceeds quantitatively, yielding the carboxylic acid, which is isolable via acid precipitation.

Ring Functionalization

The pyrimidine ring participates in electrophilic substitution:

| Reaction | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | Br₂, CCl₄, 0°C | 4-Bromo-substituted derivative (¹H NMR: δ 7.8 for aromatic Br) | |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro derivative (LC-MS: m/z 213.1 [M+1]) |

Halogenation occurs preferentially at the 4-position due to electron-withdrawing effects of the adjacent carbonyl group .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

| Compound | Reactivity Profile | Reference |

|---|---|---|

| Ethyl 3-(2-amino-4-methyl-6-oxo-pyrimidin-5-yl)propanoate | Lower acylation yields due to steric hindrance from the propanoate chain | |

| 2-Amino-4-methyl-6-oxo-pyrimidin-5-yloxy acetic acid | Enhanced electrophilic substitution at the 4-position |

Mechanistic Insights

Scientific Research Applications

Biological Activities

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

- Cytotoxicity : Research has demonstrated selective cytotoxicity towards various cancer cell lines. Compounds with similar structures have exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been suggested that it could inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds similar to methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate. The findings established a correlation between structural features and biological activity, indicating that modifications to the amino group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with structural similarities exhibited promising cytotoxic effects. These studies highlighted the potential of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate as a lead compound for anticancer drug development, with mechanisms involving apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Ester Group Influence : Methyl esters (e.g., target compound) generally exhibit higher volatility and slightly lower hydrophilicity compared to ethyl esters (e.g., CAS 503155-65-5) .

- Phenyl or pyridinyl groups (e.g., compound 6ac and CAS 1118787-12-4) introduce aromaticity, which may influence π-π interactions in biological systems .

Physicochemical Properties

Biological Activity

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, a compound with the molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

The compound is believed to exhibit its biological activity through several mechanisms:

- Enzyme Inhibition : Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can act as an inhibitor of specific enzymes by mimicking natural substrates. This interaction disrupts biochemical pathways, potentially leading to therapeutic effects such as antiviral or anticancer activity.

- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 2.3 to 176.5 μM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines .

Anticancer Properties

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has been investigated for its anticancer properties. A study found that derivatives containing halogen substitutions on the phenyl ring exhibited significant antiproliferative activity. In particular, one derivative showed an IC50 value of 5.9 μM against the A549 cell line, indicating potent anticancer potential .

Cytotoxicity Studies

In vitro cytotoxicity screening has revealed that certain derivatives of this compound can induce apoptosis in cancer cells. For example, treatment with specific concentrations resulted in a dose-dependent increase in apoptotic cells within the A549 cell line . The compound's ability to arrest the cell cycle at the S-phase further supports its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Cell Line |

|---|---|---|---|

| Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | Structure | 5.9 | A549 |

| Compound 6n (related derivative) | Structure | 2.3 | SW-480 |

| Cisplatin | - | 15.37 | A549 |

Case Studies and Research Findings

- Cytotoxic Evaluation : In a study evaluating various synthesized compounds, methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate derivatives were shown to have varying degrees of cytotoxicity against human cancerous cell lines. The presence of electron-withdrawing groups significantly enhanced their antiproliferative activity compared to unsubstituted analogs .

- Structure Activity Relationship (SAR) : SAR studies revealed that compounds with halogen substitutions exhibited superior activity compared to those with methoxy or methyl groups. This finding emphasizes the importance of structural modifications in enhancing biological efficacy .

- Apoptotic Mechanisms : Flow cytometry analysis indicated that specific derivatives could induce apoptosis in a dose-dependent manner, highlighting their potential for therapeutic applications in oncology .

Q & A

Basic: What synthetic routes are effective for Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, and how can reaction parameters be optimized?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions involving heterocyclic precursors. For example, analogous dihydropyrimidinone derivatives are synthesized by reacting isocyanides with azocompounds under thermal conditions (80°C, 2 hours) . Key optimization strategies include:

- Catalyst Use: Addition of 10 mol% TBA[Fe] (tetrabutylammonium iron) to enhance regioselectivity and yield .

- Reaction Time: Extending reaction duration (e.g., 2 hours vs. 15–30 minutes) improves conversion rates for thermally stable intermediates .

- Purification: Flash chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product as a crystalline solid .

Table 1: Synthesis Optimization Parameters for Analogous Compounds

| Compound Analogue | Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Ethyl ester derivative | None | 80 | 2 | 74 |

| Methyl ester derivative | TBA[Fe] | 80 | 2 | 70 |

| Propanoate derivative | TBA[Fe] | 80 | 2 | 34 |

Basic: What spectroscopic techniques are critical for structural confirmation, and what key spectral features should be prioritized?

Methodological Answer:

- 1H/13C NMR: Focus on diagnostic peaks:

- Pyrimidinone Ring: A singlet for the NH group (~5.0–6.0 ppm) and a downfield carbonyl signal (~165–170 ppm) .

- Ester Methyl Group: A triplet at ~3.6–3.8 ppm (1H) and a carbonyl signal at ~170 ppm (13C) .

- HRMS: Confirm molecular ion ([M+H]) with <5 ppm deviation from theoretical mass .

- IR Spectroscopy: Stretch frequencies for C=O (1650–1750 cm) and NH (3300–3500 cm) .

Advanced: How can computational modeling predict reactivity or stability in different solvents?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model the compound’s HOMO-LUMO gaps, predicting nucleophilic/electrophilic sites. For example, the pyrimidinone ring’s electron-deficient nature may drive reactivity in polar aprotic solvents .

- Solvent Effect Simulations: Employ COSMO-RS to assess solubility and stability. Polar solvents (e.g., DMSO) may stabilize the tautomeric forms of the dihydropyrimidinone ring .

Advanced: How to resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:

- Tautomerism Analysis: The compound may exist in keto-enol tautomeric forms, leading to split NMR peaks. Use variable-temperature NMR to identify dominant tautomers .

- X-ray Crystallography: For unambiguous confirmation, refine crystal structures using SHELXL . Compare experimental bond lengths/angles with DFT-optimized geometries .

Advanced: How does the pyrimidinone ring’s electronic environment influence chemical behavior?

Methodological Answer:

- Electron-Withdrawing Effects: The ring’s conjugated carbonyl groups reduce electron density at C5, making it susceptible to nucleophilic attack. Monitor via Hammett substituent constants in derivative synthesis .

- pH-Dependent Stability: The NH group (pKa ~8.5) protonates under acidic conditions, altering solubility. Use UV-Vis spectroscopy to track protonation states .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use N100/P3 respirators if airborne particles are generated .

- First Aid: For skin contact, wash immediately with soap/water. For ingestion, do NOT induce vomiting; administer activated charcoal .

- Storage: Store in a cool, dry place away from oxidizers. Stability data indicate no decomposition under inert atmospheres .

Advanced: What strategies validate the compound’s purity for pharmacological assays?

Methodological Answer:

- HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for byproducts (e.g., hydrolyzed ester derivatives) .

- Elemental Analysis: Ensure C, H, N values match theoretical composition (CHNO) within 0.3% deviation .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent Variation: Replace the methyl ester with ethyl/propyl groups to assess lipophilicity effects .

- Bioisosteric Replacement: Substitute the pyrimidinone ring with triazines or quinazolines. Use docking studies (AutoDock Vina) to predict target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.